molecular formula C7H11NO2 B12715313 1-Aziridineacrylic acid, ethyl ester CAS No. 1883-81-4

1-Aziridineacrylic acid, ethyl ester

Cat. No.: B12715313
CAS No.: 1883-81-4
M. Wt: 141.17 g/mol
InChI Key: OICDJJATTQWQLV-ONEGZZNKSA-N
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Description

Contextual Significance of Aziridine-Containing Compounds in Synthetic Chemistry

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered saturated heterocyclic amines that have garnered significant attention from synthetic organic chemists. researchgate.netrsc.org Their prominence stems from the inherent ring strain of the three-membered ring, which makes them highly reactive towards a variety of reagents. researchgate.netbenthamdirect.comingentaconnect.com This reactivity allows them to serve as valuable precursors for a wide array of more complex organic molecules. researchgate.netbenthamdirect.com

A key feature of aziridine (B145994) chemistry is their susceptibility to ring-opening reactions when treated with nucleophiles or electrophiles. researchgate.netbenthamdirect.com This process releases the ring strain and leads to the formation of stable, ring-opened amines, which are themselves important synthetic intermediates. researchgate.netbenthamdirect.comingentaconnect.com Consequently, aziridines are employed as building blocks in the synthesis of other nitrogen-containing heterocycles, including those of biological and industrial importance such as azetidines, imidazoles, thiazoles, and benzodiazepines. researchgate.netbenthamdirect.comingentaconnect.com

Historically, the synthesis of aziridines was considered challenging due to their potential instability. researchgate.netbenthamdirect.com However, numerous synthetic methods are now available, making these valuable compounds more accessible for research and development. researchgate.netrsc.orgbenthamdirect.com Their role is not only confined to being synthetic intermediates; the aziridine motif itself is present in various natural products and has been incorporated into molecules designed for medicinal chemistry applications, including as potential antibacterial, antifungal, and anticancer agents. nih.gov

Role of Acrylic Acid Esters as Versatile Synthetic Intermediates

Acrylic acid and its esters, such as ethyl acrylate (B77674), are fundamental building blocks in industrial and laboratory-scale organic synthesis. openreviewhub.orgresearchgate.net These α,β-unsaturated esters are characterized by a carbon-carbon double bond conjugated to a carbonyl group, a feature that dictates their reactivity. Ethyl acrylate, with the chemical formula CH₂CHCO₂CH₂CH₃, is a colorless liquid primarily used in the production of polymers for paints and textiles. wikipedia.org

The primary utility of acrylic acid esters in synthesis stems from their ability to undergo a variety of chemical transformations. They are excellent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions. Furthermore, they are important monomers in polymer chemistry. jamorin.com The properties of the resulting polymers, such as poly(ethyl acrylate), are influenced by the nature of the ester side chain and the polymer's molecular weight. free.fr For instance, poly(ethyl acrylate) is known for being soft, rubbery, and extensible. free.fr

Copolymers of ethyl acrylate are prepared with a wide range of other monomers, including ethene, vinyl acetate (B1210297), and styrene, to create materials with specific properties for various applications, such as adhesives. wikipedia.orgjamorin.com Beyond polymerization, the double bond in acrylate esters can participate in cycloaddition reactions, further expanding their synthetic utility. The production of these esters is often achieved through the esterification of acrylic acid, which itself is typically synthesized via the oxidation of propylene. openreviewhub.orgresearchgate.net

Strategic Value of Hybrid Aziridine-Acrylate Ester Functionalities

The molecule 1-Aziridineacrylic acid, ethyl ester, also known as ethyl 2-(aziridin-1-yl)acrylate, integrates the distinct chemical properties of both an aziridine and an acrylate ester into a single structure. This combination offers unique strategic advantages in organic synthesis. The molecule contains both a nucleophilic nitrogen atom (within the aziridine ring, albeit sterically hindered and part of a strained system) and an electrophilic center at the β-carbon of the acrylate group, making it a bifunctional reagent.

The strategic value lies in the potential for sequential or domino reactions, where the reactivity of one functional group can be used to trigger a transformation involving the other. For example, the acrylate moiety can act as a Michael acceptor, and the resulting enolate or a subsequent intermediate could potentially interact with the aziridine ring. Conversely, reactions targeting the aziridine ring, such as ring-opening, would introduce a new functional group in close proximity to the ester, facilitating subsequent intramolecular cyclizations or rearrangements.

This hybrid structure is particularly valuable in polymer science. Compounds containing both aziridine and acrylate functionalities, such as 2-(1-Aziridinyl)ethyl methacrylate (B99206), a structurally related compound, are used as crosslinking agents. The acrylate portion can be polymerized, and the aziridine groups appended to the polymer backbone can then react, for instance, with carboxylic acid groups from other polymer chains to form a durable, crosslinked network. This approach is utilized in applications like high-performance coatings and adhesives, where the crosslinking imparts enhanced durability and adhesion. The analysis of such compounds can be performed using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC). sielc.com

The synthesis of aziridine-2-carboxylic esters, which are constitutional isomers of N-substituted aziridine acrylates, highlights the chemical interest in combining these functionalities, as they can be viewed as derivatives of both α- and β-amino acids. ru.nl This dual character underscores the synthetic potential locked within such hybrid molecules.

Data Tables

Table 1: Properties of Ethyl Acrylate This table is interactive. Users can sort columns by clicking on the headers.

Property Value Reference
Chemical Formula C₅H₈O₂ wikipedia.org
Molar Mass 100.117 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Acrid, Pungent wikipedia.orgjamorin.com
Density 0.922 g/cm³ (at 20 °C) jamorin.com
Boiling Point 99.4–100 °C wikipedia.orgjamorin.com
Melting Point -71 to -72 °C wikipedia.orgjamorin.com

| Solubility in water | 1.5 g/100 mL | wikipedia.org |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2-(1-Aziridinyl)ethyl methacrylate
2-(aziridin-1-yl)acrylate, ethyl
Acetaldehyde
Acetic acid
Acrolein
Acrylic acid
Acrylonitrile
Azetidine
Aziridine
Aziridine-2-carboxylic ester
Benzodiazepine
Butadiene
Carboxylic acid
Ethene
Ethanol (B145695)
Ethyl acrylate
Imidazole
Methacrylic acid
Poly(ethyl acrylate)
Propylene
Pyrazine
Pyrimidine
Styrene
Thiazole
Vinyl acetate
Vinyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1883-81-4

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl (E)-3-(aziridin-1-yl)prop-2-enoate

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+

InChI Key

OICDJJATTQWQLV-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/N1CC1

Canonical SMILES

CCOC(=O)C=CN1CC1

Origin of Product

United States

Synthetic Methodologies for 1 Aziridineacrylic Acid, Ethyl Ester

Direct Synthetic Routes to the Compound

Direct synthetic routes aim to construct the 1-aziridineacrylic acid, ethyl ester molecule by forming the key structural features—the aziridine (B145994) ring and the ethyl ester group—in a concerted or sequential manner from simple starting materials.

This approach focuses on creating the three-membered aziridine ring on a substrate that already contains the ethyl acrylate (B77674) moiety. A classical method for this type of transformation is the Gabriel-Cromwell reaction. nih.govresearchgate.netresearchgate.net This reaction typically involves the treatment of an α,β-dibromo ester with a primary amine. For the target molecule, this would entail reacting ethyl 2,3-dibromopropanoate with aziridine itself, although this specific variation is not widely documented.

A more common strategy involves the reaction of imines with carbenes or carbenoids derived from diazo compounds. For instance, various imines react with ethyl diazoacetate in the presence of a Lewis acid or solid acid catalyst to yield the corresponding ethyl aziridine-2-carboxylates. nih.gov While this typically forms a C-substituted aziridine, analogous reactions forming N-substituted aziridines are conceptually plausible.

Another relevant method is the Michael-induced ring-closure. This involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester that has a leaving group on the β-carbon, followed by intramolecular cyclization to form the aziridine ring. nih.gov Furthermore, the reaction of hydroxylamine (B1172632) derivatives with α,β-unsaturated esters under basic conditions can also lead to the formation of functionalized aziridines. nih.gov

Table 1: Representative Examples of Aziridination of α,β-Unsaturated Esters

< table>

nih.govnih.govresearchgate.net

This synthetic pathway presumes the existence of 1-aziridineacrylic acid as a precursor, which is then converted to its ethyl ester. The most fundamental and widely used method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. organic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product. organic-chemistry.org

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). libretexts.org The acid chloride can be prepared by treating 1-aziridineacrylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride would then react readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to give the ethyl ester. Similarly, an acid anhydride could be formed and subsequently reacted with ethanol to yield the desired product. wikipedia.org

Table 2: General Conditions for Fischer Esterification

< table>

libretexts.orgorganic-chemistry.orgorganic-chemistry.org

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then joined together. For this compound, a highly plausible convergent approach is the Michael addition of aziridine to an activated alkyne, specifically ethyl propiolate.

In this reaction, aziridine acts as the nitrogen nucleophile, and ethyl propiolate serves as the Michael acceptor. The nucleophilic addition of the aziridine nitrogen to the electron-deficient alkyne would directly form the N-C bond and generate the α,β-unsaturated ester system in a single step. Such conjugate additions of amines to activated alkynes are well-established. The reaction can often be catalyzed by a base or can proceed thermally. The stereochemistry of the resulting double bond (E or Z isomer) can be influenced by the reaction conditions.

Transformations from Precursor Molecules

These synthetic strategies involve modifying existing molecules that already contain either the acrylic acid framework or the aziridine ring.

This approach starts with a pre-formed acrylic acid derivative which is then functionalized to introduce the aziridine ring. As mentioned in the convergent synthesis section (2.1.3), the reaction of aziridine with ethyl propiolate is a prime example of this strategy. Ethyl propiolate is an acrylic acid derivative, and its reaction with aziridine directly yields the target compound.

Another potential, though less direct, pathway could involve the use of ethyl acrylate itself. While simple addition of aziridine to ethyl acrylate would yield ethyl 3-(aziridin-1-yl)propanoate, modifications of ethyl acrylate that install a leaving group at the α- or β-position could potentially be used, followed by an elimination or substitution-elimination sequence to form the desired product.

An alternative and powerful strategy is to begin with a pre-formed, functionalized aziridine and then construct the acrylate moiety. A key reaction for this purpose is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. commonorganicchemistry.comudel.edu

This pathway would commence with an N-protected aziridine-2-carbaldehyde. This aldehyde can be reacted with a phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCOOEt), which is a stabilized ylide. The reaction between the aldehyde and the ylide forms an oxaphosphetane intermediate, which then collapses to form the desired alkene (the acrylate double bond) and triphenylphosphine (B44618) oxide. commonorganicchemistry.com Stabilized ylides generally favor the formation of the (E)-alkene. commonorganicchemistry.com

The HWE reaction, which uses a phosphonate (B1237965) carbanion, is often preferred for generating (E)-α,β-unsaturated esters and typically gives higher yields and easier purification. In this case, aziridine-2-carbaldehyde would be treated with the anion of triethyl phosphonoacetate, generated by a base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

The necessary starting material, aziridine-2-carbaldehyde, can be obtained via the oxidation of the corresponding primary alcohol, aziridine-2-methanol, which in turn can be synthesized by the reduction of an aziridine-2-carboxylic acid ester.

Table 3: Representative Horner-Wadsworth-Emmons Reactions to form α,β-Unsaturated Esters

< table>

commonorganicchemistry.comcommonorganicchemistry.comcommonorganicchemistry.com

Asymmetric Synthesis of Enantiomerically Enriched this compound

The creation of enantiomerically pure this compound is a key challenge in its synthesis. Researchers have developed various strategies to induce stereoselectivity, which are detailed in the following sections.

The use of chiral catalysts is a powerful strategy for the asymmetric synthesis of aziridines. researchgate.net These catalysts create a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction.

One promising approach involves the use of chiral Lewis acid catalysts. For instance, chiral catalysts prepared from triphenylborate and vaulted biaryl ligands such as VANOL (Vaulted Binaphthol) and VAPOL (Vaulted Biphenanthrol) have been shown to be effective in the asymmetric aziridination of imines with ethyl diazoacetate. msu.edu This methodology can be adapted for the synthesis of ethyl 1-aziridineacrylate. The reaction would likely proceed via the catalyzed reaction of a suitable imine precursor with ethyl diazoacetate, where the chiral Lewis acid complex dictates the facial selectivity of the attack on the imine.

Another class of effective catalysts for asymmetric aziridination includes transition metal complexes. Chiral cobalt(II) metalloradical catalysts, particularly those based on D2-symmetric chiral amidoporphyrins, have demonstrated high efficiency and enantioselectivity in the aziridination of alkenes with organic azides. acs.org This method could potentially be applied to the synthesis of ethyl 1-aziridineacrylate by reacting an appropriate diene with a suitable azide (B81097) under the influence of a chiral cobalt complex. The catalyst's structure plays a crucial role in achieving high stereocontrol. acs.org

The development of chiral phosphine-based organocatalysts also presents a viable route. Chiral aziridine-phosphines have been successfully employed as organocatalysts in various asymmetric transformations. mdpi.com Their application in the synthesis of ethyl 1-aziridineacrylate could involve a phosphine-mediated reaction sequence where the chirality of the catalyst directs the stereoselective formation of the aziridine ring.

Table 1: Representative Chiral Catalyst-Mediated Synthesis of Aziridine Esters This table presents representative data from studies on analogous aziridination reactions, illustrating the potential efficacy of these methods for the synthesis of ethyl 1-aziridineacrylate.

Catalyst System Substrate Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
(R)-VANOL-B(OPh)₃ N-DAM-imine + Ethyl Diazoacetate >95:5 94% 85%
[Co(P3)] Styrene + Fluoroaryl Azide N/A 90% 94%
Chiral Aziridine-Phosphine Indole + β-nitrostyrene N/A up to 85% High

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org After the desired stereocenter is set, the auxiliary can be removed.

A well-established strategy in asymmetric aziridine synthesis involves the use of chiral sulfinimines. The aza-Darzens reaction of chiral N-tert-butanesulfinimines with 2-bromoesters provides a direct route to highly substituted aziridines with excellent stereocontrol. researchgate.net For the synthesis of ethyl 1-aziridineacrylate, a chiral sulfinyl group could be attached to the nitrogen of an imine precursor. The reaction of this chiral sulfinimine with an appropriate bromoacrylate derivative in the presence of a base would lead to the diastereoselective formation of the aziridine ring. The stereochemical outcome is dictated by the chiral sulfinyl group, which can be subsequently removed to yield the enantiomerically enriched N-H aziridine.

Another approach utilizes chiral auxiliaries attached to the ester group of the acrylate. For example, acrylates derived from chiral alcohols like 8-phenylmenthol have been used to control stereoselectivity in Diels-Alder reactions. wikipedia.org A similar strategy could be envisioned for aziridination, where the chiral ester auxiliary would direct the approach of the nitrogen source to one face of the double bond.

The use of N-(1-phenylethyl)amine as a chiral auxiliary has also been reported in the synthesis of chiral aziridine-2-carboxylates. This auxiliary can be introduced early in the synthetic sequence and later removed after the aziridine ring has been formed with high diastereoselectivity. Current time information in Merrimack County, US.

Table 2: Representative Chiral Auxiliary-Based Synthesis of Aziridines This table presents representative data from studies on analogous chiral auxiliary-controlled aziridination reactions.

Chiral Auxiliary Reaction Type Diastereomeric Excess (de) Yield (%)
N-tert-Butanesulfinyl Aza-Darzens >98% Good
(S)-(-)-1-Phenylethylamine Diastereoselective Cyclization High Good
Oxazolidinone Enolate Alkylation >95% High

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Current time information in Merrimack County, US.

While specific examples of the biocatalytic synthesis of this compound are not widely reported, the potential for enzymatic approaches exists. One possible strategy is the enzymatic kinetic resolution of a racemic mixture of the target compound. Lipases, for instance, are known to catalyze the enantioselective hydrolysis of esters. A lipase (B570770) could selectively hydrolyze one enantiomer of racemic ethyl 1-aziridineacrylate, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Another avenue is the direct biocatalytic aziridination of a suitable precursor. While less common, engineered enzymes, such as certain P450 monooxygenases or enzymes with newly evolved functionalities, could potentially catalyze the direct transfer of a nitrene equivalent to an acrylic acid derivative. The development of such a biocatalyst would require significant protein engineering efforts.

Deracemization, the conversion of a racemate into a single enantiomer, is another advanced biocatalytic strategy. This could involve a two-enzyme system where one enzyme selectively oxidizes one enantiomer and a second enzyme reduces the resulting intermediate back to the desired enantiomer, or a single enzyme that can perform a stereoinvertive transformation. The application of such systems to this compound remains a topic for future research.

Table 3: Potential Biocatalytic Approaches for Enantiomerically Enriched Ethyl 1-Aziridineacrylate This table outlines hypothetical biocatalytic strategies and their potential outcomes.

Biocatalytic Method Enzyme Class (Example) Potential Outcome
Kinetic Resolution Lipase Enantioselective hydrolysis of one enantiomer, leaving the other enriched.
Asymmetric Synthesis Engineered P450/Nitrene Transferase Direct stereoselective aziridination of an acrylate precursor.
Deracemization Oxidase/Reductase System Conversion of a racemic mixture to a single enantiomer.

Reactivity and Mechanistic Investigations of 1 Aziridineacrylic Acid, Ethyl Ester

Aziridine (B145994) Ring Reactivity

The reactivity of 1-aziridineacrylic acid, ethyl ester is primarily dictated by the significant ring strain inherent in the three-membered aziridine heterocycle, which is estimated to be around 26-27 kcal/mol. illinois.educlockss.org This strain makes the molecule susceptible to ring-opening reactions. clockss.orgwikipedia.orgnih.gov The aziridine is classified as "activated" because the nitrogen atom is substituted with an electron-withdrawing vinyl acrylate (B77674) group. clockss.orgmdpi.com This activation significantly enhances the electrophilicity of the ring's carbon atoms, making them prime targets for nucleophilic attack. nih.govbioorg.org

Nucleophilic Ring-Opening Reactions of the Aziridine Moiety

The most characteristic and synthetically valuable transformations of activated aziridines, including this compound, are nucleophilic ring-opening reactions. mdpi.comscilit.comacs.org Driven by the release of substantial ring strain, these reactions allow for the formation of a diverse array of β-functionalized amines. illinois.eduacs.org The electron-withdrawing nature of the substituent on the nitrogen atom facilitates the cleavage of the carbon-nitrogen bond by lowering the pKa of the potential ring-opened nitranion intermediate. illinois.edu A wide variety of nucleophiles, including heteroatomic and carbon-based reagents, can effectively open the activated aziridine ring. wikipedia.orgacs.orgnih.gov

The regioselectivity and stereoselectivity of the nucleophilic attack are critical aspects of aziridine chemistry, largely governed by the nature of the substituents on the ring, the nucleophile, and the reaction conditions. acs.orgnih.govrsc.org For activated aziridines that are unsubstituted on the ring carbons, like this compound, the two carbons are equivalent. However, in substituted activated aziridines, there is a strong preference for the nucleophile to attack the less sterically hindered carbon atom (the β-carbon). clockss.orgrsc.org This regioselectivity is a hallmark of an S_N2-type mechanism.

These reactions are generally stereospecific, proceeding with a complete inversion of configuration at the carbon center being attacked. bioorg.org This stereochemical outcome further supports the prevalence of an S_N2 pathway, where the nucleophile approaches from the side opposite to the C-N bond being broken. illinois.edubioorg.org While the specific stereochemistry for this compound is not applicable as it lacks a chiral center on the ring, this principle is fundamental to the reactivity of chiral activated aziridines.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated Aziridines

Aziridine Substrate (Analogous System)NucleophileProduct TypeRegioselectivityCitation(s)
N-Tosyl-2-phenylaziridineThiophenolβ-Amino sulfideAttack at unsubstituted carbon nih.gov
N-Acyl aziridine embedded in a peptideAmineDiamine adductAttack at the β-position rsc.org
N-TosylaziridineCyanideβ-Amino nitrileAttack at the less substituted carbon illinois.edu
Aziridine-2-carboxylateDiethylaluminum cyanideβ-Amino acid derivativeAttack at C3 (β-position) clockss.org
Fused Bicyclic N-Aryl AziridineVariousRing-opened productHigh regioselectivity observed nih.gov
Acid-Catalyzed Ring Opening Mechanisms

The ring-opening of activated aziridines can be significantly accelerated by the presence of an acid catalyst, which can be either a Brønsted or a Lewis acid. bioorg.orgresearchgate.net The mechanism involves the initial protonation or coordination of the acid to the aziridine nitrogen atom. bioorg.orgfrontiersin.org This step forms a highly reactive aziridinium (B1262131) ion intermediate. bioorg.orgfrontiersin.orgmdpi.com The formation of this positively charged species dramatically increases the electrophilicity of the ring carbons, making the ring much more susceptible to cleavage by even weak nucleophiles. bioorg.orgfrontiersin.org

In the case of an unsymmetrically substituted aziridinium ion, the subsequent nucleophilic attack generally occurs at the less substituted carbon, consistent with an S_N2-like process. nih.govfrontiersin.org However, the regiochemical outcome can be influenced by the specific acid catalyst, the nucleophile, and the electronic properties of the substituents on the aziridine ring. nih.govrsc.orgfrontiersin.org For instance, studies on aziridines with a γ-ketone substituent showed that acid-catalyzed ring opening with water occurred at the C2 position, whereas a similar structure with a γ-silylated hydroxy group resulted in attack at the unsubstituted C3 position. nih.govfrontiersin.org Lewis acids are also widely employed to catalyze these reactions, enabling transformations with a broad scope of nucleophiles. wikipedia.orgnih.gov

Table 2: Examples of Acid-Catalyzed Ring-Opening Reactions of Aziridines

Aziridine Substrate (Analogous System)Acid CatalystNucleophileKey ObservationCitation(s)
2-Substituted Aziridine with γ-ketoneTrifluoroacetic acid (TFA)H₂ORing opening at the C2 position nih.govfrontiersin.org
2-Substituted Aziridine with γ-silyloxyAcetic acidAcetate (B1210297)Ring opening at the unsubstituted C3 position nih.govfrontiersin.org
N-(aziridin-2-ylmethylene)hydrazinesLewis Acid (e.g., BF₃·OEt₂)-Unprecedented ring-opening with 1,2-migration nih.gov
(10R)-(10-phenylethyl)aziridine-2-carboxylateAcid Chlorides (as electrophile & activator)ChlorideFormation of an acylaziridinium ion, followed by ring opening bioorg.org
Base-Promoted Ring Opening Mechanisms

While acid catalysis is more common for activating aziridine rings, base-promoted or base-mediated ring-opening reactions are also synthetically important. rsc.orgrsc.org In these reactions, the base does not typically interact directly with the activated aziridine ring itself. Instead, its primary role is to deprotonate a pro-nucleophile, generating a more potent nucleophilic species in situ. rsc.orgrsc.org For example, strong bases like lithium amides can be used to generate enolates from carboxylic acids, which can then act as effective nucleophiles for opening the aziridine ring. nih.gov

Recently, novel cascade reactions have been developed where a base promotes an initial annulation reaction to form a fused aziridine, which then undergoes a regioselective ring-opening. rsc.orgrsc.org These one-pot, multi-step processes provide efficient routes to complex molecules like β-amino ketones. rsc.org The regioselectivity of the ring-opening step in these cascades remains a critical challenge, often favoring cleavage of the less sterically hindered C-N bond. rsc.org

A vast array of transition metal catalysts have been developed to promote the ring-opening of aziridines, offering unique advantages in terms of reactivity, regioselectivity, and stereocontrol. mdpi.comresearchgate.net Metals such as palladium (Pd), copper (Cu), rhodium (Rh), iron (Fe), silver (Ag), and titanium (Ti) have all been successfully employed. mdpi.comscilit.comorganic-chemistry.org Metal catalysis can enable the use of a broader range of nucleophiles, particularly softer carbon nucleophiles like organoboron and organometallic reagents, facilitating important C-C bond-forming reactions. mdpi.comacs.org

The mechanism of metal-catalyzed ring opening often involves an oxidative addition of the metal catalyst to the C-N bond of the aziridine ring, which is considered the regioselectivity- and stereospecificity-determining step. acs.orgresearchgate.net The choice of metal and ligand can be used to switch the regioselectivity of the ring-opening event. researchgate.net For example, palladium catalysts have been used for the regioselective ring-opening of aryl aziridines with diboron (B99234) reagents, while copper catalysts are effective for the borylation of alkyl aziridines. nih.gov Iron catalysts offer an economical and environmentally friendly option for the aminolysis of N-aryl aziridines. organic-chemistry.org

Table 3: Overview of Metal Catalysts in Aziridine Ring-Opening Reactions

Metal Catalyst SystemAziridine TypeNucleophile TypeKey FeatureCitation(s)
Palladium (Pd)N-Tosyl Aryl AziridinesOrganoboron reagentsRegioselective C-B cross-coupling acs.orgnih.gov
Copper (Cu)Alkyl AziridinesBis(pinacolato)diboronBorylative ring-opening of alkyl aziridines nih.gov
Iron (Fe)meso-N-Aryl AziridinesAminesEfficient and economical aminolysis to form 1,2-diamines organic-chemistry.org
Rhodium (Rh)Vinyl AziridinesAlkynesIntramolecular [5+2] cycloaddition to form azepines mdpi.com
Silver (Ag)N-TosylaziridinesArenesC-arylation to form β-aryl amine derivatives mdpi.com
TitanoceneN-Acylated AziridinesRadicalsCatalytic, radical-radical ring opening mdpi.comscilit.com

Electrophilic Transformations of the Aziridine Nitrogen

Although the nitrogen atom in this compound is part of an electron-deficient system, the lone pair of electrons on the nitrogen still retains some nucleophilicity. bioorg.org Consequently, the aziridine nitrogen can react with various electrophiles. mdpi.comyoutube.com This reaction is a fundamental step in the activation of non-activated aziridines, which are otherwise inert to most nucleophiles. mdpi.comsemanticscholar.org

The reaction of the aziridine nitrogen with an electrophile, such as an alkylating agent (e.g., methyl triflate) or an acyl halide, results in the formation of a quaternary aziridinium ion. bioorg.orgmdpi.comsemanticscholar.org This aziridinium ion is a highly activated intermediate, primed for subsequent nucleophilic attack and ring-opening. bioorg.orgsemanticscholar.org For example, the reaction of N-substituted 2-acylaziridines with acid chlorides first forms an acylaziridinium ion; this intermediate is then opened by the chloride anion released during the initial step. bioorg.org This process of "alkylative" or "acylative" ring-opening provides a powerful method to introduce functionality at both the nitrogen and a carbon of the original aziridine ring in a single synthetic sequence. mdpi.comnih.gov

Ethyl Ester Moiety Reactivity

The chemical reactivity of the ethyl ester functional group in this compound is predominantly characterized by nucleophilic acyl substitution reactions. The primary pathways for the transformation of this ester are hydrolysis and transesterification, which can be effectively promoted by either acid or base catalysis. The electronic properties of the conjugated system, influenced by the aziridine ring, play a significant role in modulating the susceptibility of the carbonyl carbon to nucleophilic attack.

Hydrolysis Pathways and Kinetics

Hydrolysis of this compound involves the cleavage of the ester bond to yield 1-aziridineacrylic acid and ethanol (B145695). This process can be achieved under both acidic and basic conditions, with the kinetics and mechanisms varying significantly between the two.

Under acidic conditions, the hydrolysis of this compound is a reversible process that proceeds via a multi-step mechanism. dergipark.org.trnih.gov The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comyoutube.com

The generally accepted mechanism for acid-catalyzed ester hydrolysis, known as the AAC2 mechanism, involves the following key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). This step is fast and reversible. youtube.com

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ester group. This is an intramolecular or solvent-assisted process.

Elimination of the leaving group: The protonated alcohol (ethanol) is eliminated as a leaving group, regenerating the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). dergipark.org.tr

The hydrolysis of this compound under basic conditions, a process known as saponification, is an irreversible reaction that yields the carboxylate salt of the acid and ethanol. researchgate.netmasterorganicchemistry.comresearchgate.net The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion that is unreactive towards the alcohol. nih.gov

The mechanism for base-promoted saponification (BAC2 mechanism) involves the following steps:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. researchgate.netyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the leaving group: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is expelled as the leaving group, forming the carboxylic acid. youtube.com

Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This produces the carboxylate salt and ethanol. researchgate.netyoutube.com

Table 1: Comparison of Hydrolysis Mechanisms for Ethyl 1-Aziridineacrylate

FeatureAcid-Catalyzed Hydrolysis (AAC2)Base-Promoted Saponification (BAC2)
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Reversibility Reversible dergipark.org.trIrreversible nih.govresearchgate.net
Initial Step Protonation of carbonyl oxygen youtube.comyoutube.comNucleophilic attack by hydroxide ion researchgate.netyoutube.com
Intermediate Tetrahedral intermediateTetrahedral intermediate youtube.com
Leaving Group Ethanol (as a neutral molecule)Ethoxide ion (as an anion) youtube.com
Final Product Carboxylic acid and alcoholCarboxylate salt and alcohol researchgate.netmasterorganicchemistry.com
Rate Dependence Dependent on [Ester] and [H⁺] scribd.comscribd.comDependent on [Ester] and [OH⁻] uv.es

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is also catalyzed by either acids or bases and is a crucial reaction for modifying the ester functionality.

The mechanism of acid-catalyzed transesterification is very similar to that of acid-catalyzed hydrolysis. The primary difference is that an alcohol molecule acts as the nucleophile instead of water. youtube.com The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. researchgate.net

The key steps in the acid-catalyzed transesterification of this compound are:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by alcohol: A molecule of the new alcohol attacks the carbonyl carbon to form a tetrahedral intermediate.

Proton transfers: A series of proton transfers occurs, leading to the protonation of the ethoxy group.

Elimination of ethanol: The protonated ethoxy group leaves as a neutral ethanol molecule.

Deprotonation: The resulting protonated ester is deprotonated to give the new ester product and regenerate the acid catalyst.

Theoretical studies on the acid-catalyzed transesterification of ethyl acetate in methanol (B129727) have identified a viable AAC2 mechanism with a calculated free energy barrier of 23.1 kcal mol⁻¹. researchgate.net The reaction proceeds through several intermediates and transition states. researchgate.net The specific catalyst and reaction conditions can significantly influence the reaction rate and yield.

Base-catalyzed transesterification proceeds through a nucleophilic acyl substitution mechanism, similar to saponification. youtube.com An alkoxide ion, generated from the reacting alcohol by a strong base, acts as the nucleophile. youtube.com This reaction is also an equilibrium process. researchgate.net

The mechanism involves the following steps:

Formation of the nucleophile: A strong base deprotonates the reactant alcohol to form a potent nucleophile, the alkoxide ion.

Nucleophilic attack: The alkoxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com

Elimination of the leaving group: The intermediate collapses, eliminating an ethoxide ion and forming the new ester.

Proton transfer: The ethoxide ion deprotonates the reactant alcohol, regenerating the alkoxide nucleophile and forming ethanol. This drives the reaction forward if the reactant alcohol is in excess.

The transesterification of various esters is a widely used industrial process, for example, in the production of biodiesel. youtube.com The choice of catalyst, whether homogeneous or heterogeneous, can significantly affect the reaction efficiency. researchgate.net For instance, solid acid and base catalysts like Amberlyst-15 and sulfated zirconia have shown reasonable activities in the transesterification of triglycerides. researchgate.net

Table 2: Key Parameters in Transesterification of Ethyl 1-Aziridineacrylate

ParameterAcid-Catalyzed TransesterificationBase-Catalyzed Transesterification
Catalyst Strong acids (e.g., H₂SO₄) researchgate.netStrong bases (e.g., NaOH, alkoxides) youtube.com
Nucleophile Alcohol (neutral)Alkoxide ion (anionic)
Equilibrium Yes, driven by excess alcohol or product removal researchgate.netYes, driven by excess alcohol or product removal
Mechanism AAC2 type researchgate.netBAC2 type
Key Intermediate Protonated tetrahedral intermediateAnionic tetrahedral intermediate youtube.com
Byproduct EthanolEthanol

Reactions with Organometallic Reagents

The electrophilic nature of the acrylic portion of ethyl 1-aziridineacrylate makes it a prime candidate for reactions with nucleophilic organometallic reagents. Of particular interest is the conjugate addition, or Michael addition, which is favored by softer organometallic species like organocuprates (Gilman reagents).

In a typical reaction, a lithium dialkylcuprate, prepared from an alkyllithium and a copper(I) halide, would add to the β-carbon of the acrylate system. This 1,4-addition is a powerful method for carbon-carbon bond formation. The mechanism involves the nucleophilic attack of the alkyl group from the cuprate (B13416276) onto the β-carbon, leading to the formation of an enolate intermediate. This enolate is subsequently protonated during aqueous workup to yield the β-alkylated product. The use of organocuprates is crucial for achieving this 1,4-selectivity, as harder organometallic reagents like Grignards or organolithiums tend to favor 1,2-addition to the carbonyl group.

While specific studies on ethyl 1-aziridineacrylate are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established behavior of similar α,β-unsaturated esters. The general transformation is depicted below:

Table 1: Generalized Reaction of Ethyl 1-Aziridineacrylate with Organocuprates

Organometallic ReagentProduct StructureReaction Type
Lithium dimethylcuprate (Me₂CuLi)Ethyl 3-methyl-3-(aziridin-1-yl)propanoate1,4-Conjugate Addition
Lithium diphenylcuprate (Ph₂CuLi)Ethyl 3-phenyl-3-(aziridin-1-yl)propanoate1,4-Conjugate Addition

It is important to note that the aziridine ring is generally stable under these conditions, provided that the reaction is carried out at low temperatures and with careful control of stoichiometry.

Reduction Reactions

The reduction of ethyl 1-aziridineacrylate can selectively target either the ester functionality or the carbon-carbon double bond, depending on the choice of reducing agent and reaction conditions.

The ester group can be reduced to a primary alcohol using powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). rsc.org This reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. It is expected that the α,β-double bond would also be reduced under these conditions, leading to a saturated amino alcohol.

Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not capable of reducing esters under standard conditions. However, it can be used for the selective reduction of the carbon-carbon double bond in α,β-unsaturated esters, often in the presence of a proton source like methanol. This conjugate reduction would yield ethyl 3-(aziridin-1-yl)propanoate.

Table 2: Predicted Products of Reduction Reactions of Ethyl 1-Aziridineacrylate

Reducing AgentPredicted Major ProductFunctional Group Reduced
Lithium Aluminum Hydride (LiAlH₄)3-(Aziridin-1-yl)propan-1-olEster and Alkene
Sodium Borohydride (NaBH₄)Ethyl 3-(aziridin-1-yl)propanoateAlkene (Conjugate Reduction)

Acrylic Moiety Reactivity

The acrylic portion of ethyl 1-aziridineacrylate is an excellent platform for a variety of addition and cycloaddition reactions, owing to its electron-deficient nature.

Michael Addition Reactions

As an activated alkene, ethyl 1-aziridineacrylate is an excellent Michael acceptor. It can react with a wide range of soft nucleophiles, including enolates, amines, thiols, and stabilized carbanions. The reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the β-carbon, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated.

For example, the reaction with a malonic ester derivative in the presence of a base like sodium ethoxide would yield a substituted glutarate derivative after hydrolysis and decarboxylation. These reactions are highly valuable for the construction of complex molecular frameworks.

Cycloaddition Reactions (e.g., Diels-Alder)

Ethyl 1-aziridineacrylate is expected to be a reactive dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the ester group. researchgate.net It can react with a variety of conjugated dienes to form six-membered rings. The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo product often being favored due to secondary orbital interactions.

In a reaction with a cyclic diene like cyclopentadiene, a bicyclic adduct would be formed. nih.gov The stereochemical outcome of such reactions with substituted acrylates can be highly selective, and computational studies on similar systems, such as ethyl-S-lactyl acrylate, have been used to predict and explain the observed diastereoselectivity. acs.org The aziridine substituent is expected to influence the facial selectivity of the cycloaddition.

Table 3: Predicted Diels-Alder Adduct with Cyclopentadiene

DieneDienophilePredicted Product
CyclopentadieneEthyl 1-aziridineacrylateEthyl 2-(aziridin-1-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

Radical Reactions

The double bond in the acrylate moiety is also susceptible to radical addition reactions. While specific studies on the radical reactions of ethyl 1-aziridineacrylate are scarce, it is anticipated to undergo polymerization in the presence of radical initiators. The N-substituent on the aziridine ring can influence the polymerization process. Research on the polymerization of N-substituted aziridines indicates that both cationic and, in the case of activated aziridines, anionic ring-opening polymerization can occur. Free-radical polymerization of the acrylate portion would lead to a polymer with pendant aziridine rings, which could be further functionalized.

Intermolecular and Intramolecular Reactivity Synergies

The true synthetic potential of ethyl 1-aziridineacrylate lies in the synergistic reactivity of its two functional groups. The close proximity of the nucleophilic aziridine nitrogen and the electrophilic acrylate system allows for a variety of tandem and domino reactions.

For instance, a Michael addition to the acrylate could be followed by an intramolecular ring-opening of the aziridine by the newly introduced nucleophile, leading to the formation of more complex heterocyclic structures. Alternatively, a reaction that initially targets the aziridine ring, such as ring-opening with a nucleophile, could generate a new intermediate that subsequently undergoes an intramolecular reaction with the acrylate moiety.

Advanced Derivatization and Functionalization Strategies

Chemoselective Transformations of Individual Functional Groups

The distinct reactivity of the aziridine (B145994) ring, the acrylate (B77674) system, and the ethyl ester in ethyl 1-aziridineacrylate allows for selective chemical modifications. Strategic choice of reagents and reaction conditions enables the targeted transformation of one functional group while preserving the others.

The strained three-membered aziridine ring is highly susceptible to nucleophilic ring-opening reactions. This process can be initiated by activating the aziridine nitrogen, for instance, through alkylation, which forms a more reactive aziridinium (B1262131) ion. rsc.orgacs.org Subsequent attack by a nucleophile can occur at either of the ring carbons, leading to the formation of 1,2-difunctionalized compounds. nih.gov For example, reaction with soft nucleophiles can lead to selective ring-opening. The regioselectivity of this attack is influenced by the nature of the nucleophile and the substituents on the aziridine ring.

The acrylate moiety, being an electron-deficient alkene, is a prime candidate for conjugate addition reactions. A wide array of nucleophiles, including organometallics, amines, and thiols, can be added to the β-carbon of the acrylate system. This approach allows for the introduction of diverse substituents at this position.

Furthermore, the ester group can undergo conventional transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These reactions provide avenues for further functionalization and diversification of the molecular structure.

Table 1: Examples of Chemoselective Transformations
Functional Group TargetedReaction TypeReagents and ConditionsExpected Product
Aziridine RingNucleophilic Ring-Opening1. R-X (Alkylating agent) 2. Nu- (Nucleophile)Ring-opened amino acid derivative
Acrylate SystemMichael AdditionR₂CuLi (Gilman reagent)β-Substituted propanoate derivative
Ester GroupHydrolysisLiOH, H₂O/THF1-Aziridineacrylic acid
Ester GroupAmidationR₂NH, Heat1-Aziridineacrylamide derivative

Tandem Reactions and Cascade Processes Utilizing the Multifunctionality

The coexistence of multiple reactive sites in ethyl 1-aziridineacrylate makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. northumbria.ac.uk These processes offer a highly efficient route to complex molecular architectures from a simple starting material.

One potential cascade sequence could be initiated by the ring-opening of the aziridine with a suitable nucleophile that also contains a reactive functional group. For instance, a Lewis acid-catalyzed reaction with a propargylic alcohol could lead to a cascade process involving aziridine ring-opening followed by an intramolecular cyclization, potentially forming functionalized indene (B144670) derivatives. nih.gov

Palladium-catalyzed cascade reactions are another powerful tool in the synthesis of complex nitrogen-containing heterocyles. acs.orgnih.govnorthumbria.ac.uk A hypothetical palladium-catalyzed process could involve the initial formation of a π-allyl complex from the aziridine ring, followed by an intramolecular reaction with the acrylate moiety or a subsequent intermolecular reaction. Such sequences can lead to the rapid construction of intricate tetracyclic amine scaffolds. acs.orgnih.gov

Furthermore, cascade reactions can be designed to construct functionalized aziridines and maleimides through a one-pot process, highlighting the potential for creating diverse and biologically relevant scaffolds. rsc.org

Table 2: Hypothetical Tandem and Cascade Reactions
Reaction TypeInitiating StepKey IntermediatesPotential Final Product
Ring-Opening/CyclizationLewis acid-catalyzed aziridine ring-opening by a bifunctional nucleophileZwitterionic intermediateFused heterocyclic system
Palladium-Catalyzed CascadeFormation of a Pd-π-allyl complexAllylic amine intermediatePolycyclic amine derivative
Ugi/Ring-Expansion CascadeMulticomponent reaction involving the aziridineAziridinyl succinimide (B58015) intermediateDensely functionalized maleimide

Design of Structurally Diverse Analogs via Functional Group Interconversions

The generation of structurally diverse analogs of ethyl 1-aziridineacrylate can be achieved through various functional group interconversions. This strategy is crucial for exploring the structure-activity relationship of derivatives in medicinal chemistry and materials science.

The aziridine nitrogen can be derivatized to introduce a range of substituents, thereby modulating the electronic properties and steric hindrance around the ring. The acrylate double bond can be subjected to reactions such as dihydroxylation, epoxidation, or cyclopropanation to introduce new stereocenters and functionalities.

The ester group serves as a versatile handle for creating a library of analogs. Conversion to the carboxylic acid allows for the formation of various esters and amides. Reduction of the ester to an alcohol provides a precursor for ethers, aldehydes, or other oxidized or reduced species. These transformations systematically alter the properties of the parent molecule.

The concept of functional group interconversion is a cornerstone of synthetic organic chemistry, enabling the systematic modification of a lead compound to optimize its properties. youtube.comyoutube.com By applying these principles to ethyl 1-aziridineacrylate, a wide array of analogs with tailored characteristics can be synthesized.

Table 3: Strategies for Analog Design through Functional Group Interconversion
Original Functional GroupTarget Functional GroupReagents/Reaction Sequence
Ethyl EsterCarboxylic AcidSaponification (e.g., NaOH, H₂O/EtOH)
Ethyl EsterPrimary AlcoholReduction (e.g., LiAlH₄, THF)
AlkeneDiolDihydroxylation (e.g., OsO₄, NMO)
AlkeneEpoxideEpoxidation (e.g., m-CPBA)
AziridineSecondary AmineReductive Ring Opening (e.g., H₂, Pd/C)

Applications As a Synthetic Intermediate and Building Block

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govkit.edu Ethyl 1-aziridineacrylate provides an efficient entry point to several classes of these important compounds through various reaction pathways, including cycloaddition and ring-expansion reactions. researchgate.net The inherent reactivity of the aziridine (B145994) ring, driven by ring strain, makes it a valuable precursor for synthesizing other biologically relevant heterocyclic motifs. researchgate.net

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous biologically active compounds and natural products, including many alkaloids and the amino acid proline. mdpi.comnih.gov One of the most powerful methods for constructing the pyrrolidine skeleton is through 1,3-dipolar cycloaddition reactions. nih.gov Ethyl 1-aziridineacrylate can serve as a precursor to azomethine ylides, which are 1,3-dipoles. These ylides can then react with various dipolarophiles (typically alkenes) to furnish highly substituted pyrrolidine derivatives. The stereoselectivity of these reactions is often high, allowing for the controlled synthesis of specific stereoisomers. nih.gov The reaction of γ-butyrolactone with primary amines can also lead to the formation of N-substituted pyrrolidin-2-ones. researchgate.net

Table 1: Examples of Pyrrolidine-Containing Drugs

Drug Name Therapeutic Use Reference
Captopril Antihypertensive mdpi.com
Eletriptan Antimigraine mdpi.com
Daclatasvir Antiviral (Hepatitis C) mdpi.com
Grazoprevir Antiviral (Hepatitis C) mdpi.com
Voxilaprevir Antiviral (Hepatitis C) mdpi.com
Metdilazine Antihistamine mdpi.com

The piperidine (B6355638) scaffold is another crucial heterocyclic core present in a vast number of pharmaceuticals and natural products. nih.govnih.gov While the direct [4+2] cycloaddition of ethyl 1-aziridineacrylate to form piperidines is less common, its derivatives can be strategically employed in intramolecular reactions to construct this six-membered ring. For instance, the ring-opening of the aziridine followed by an intramolecular cyclization can lead to piperidine derivatives. nih.govresearchgate.net The regioselectivity of the aziridine ring-opening is a critical factor and can be influenced by the substituents on the aziridine ring and the reaction conditions. nih.govresearchgate.net

Table 2: General Routes to Piperidine Synthesis

Synthetic Route Description Reference
Hydrogenation/Reduction Hydrogenation of pyridine (B92270) precursors. nih.gov
Cycloaddition Reactions such as aza-Diels-Alder to form the ring. nih.gov
Intramolecular Cyclization Ring closure of acyclic precursors. nih.gov

The reactivity of ethyl 1-aziridineacrylate can be harnessed to construct intricate fused heterocyclic systems. core.ac.uk Through carefully designed tandem reaction sequences, multiple rings can be assembled in a single operation. For example, an initial intermolecular reaction involving the acrylate (B77674) moiety could be followed by an intramolecular cyclization involving the aziridine ring, or vice versa. These strategies are highly valuable in the synthesis of complex natural products and other polycyclic molecules, offering a convergent approach to molecular complexity. nih.gov

Synthesis of Chiral Amines and Amino Acid Derivatives

Chiral amines and amino acids are fundamental building blocks in medicinal chemistry and materials science. rsc.orgfrontiersin.org Ethyl 1-aziridineacrylate, particularly in its enantiomerically pure forms, serves as an excellent chiron for the asymmetric synthesis of these valuable compounds. nih.gov

The regioselective ring-opening of chiral aziridines with various nucleophiles is a powerful method for introducing stereocenters. nih.govbohrium.com Depending on the nucleophile and reaction conditions, the aziridine ring can be opened at either the C2 or C3 position, leading to a variety of functionalized chiral amine derivatives. Subsequent transformations of the resulting products can then yield a diverse array of non-proteinogenic amino acids and their derivatives. nih.govresearchgate.net

Table 3: Methods for Chiral Amine and Amino Acid Synthesis from Aziridines

Method Description Reference
Regioselective Reductive Ring-Opening Opening of the aziridine ring at the less substituted carbon followed by deoxygenation. nih.gov
Nucleophilic Ring-Opening Reaction with nucleophiles to introduce functionality and create stereocenters. nih.govbohrium.com
[3+1] Cycloaddition/Ring-Opening Formation of azetines followed by nucleophilic ring-opening to yield amino acid derivatives. nih.gov

Preparation of Advanced Organic Scaffolds and Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery and high-throughput screening. nih.gov Ethyl 1-aziridineacrylate's versatile reactivity makes it an ideal starting material for the synthesis of novel organic scaffolds and for the construction of combinatorial libraries. Its ability to participate in a variety of reactions allows for the rapid generation of a wide range of structurally diverse molecules from a single precursor. This diversity-oriented synthesis approach is highly valuable in the search for new bioactive compounds.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are highly efficient and atom-economical processes. researchgate.netnih.govmdpi.com Ethyl 1-aziridineacrylate can be a valuable component in MCRs. For instance, the in-situ formation of an imine from an aldehyde and an amine can be trapped by ethyl 1-aziridineacrylate in a catalytic asymmetric aziridination reaction. nih.gov The ability of the aziridine ring to be opened by various nucleophiles generated in situ during an MCR further expands its utility in this area, enabling the rapid assembly of complex molecular architectures. mdpi.com

Polymerization Chemistry of 1 Aziridineacrylic Acid, Ethyl Ester

Homopolymerization Studies and Characterization

The homopolymerization of monomers structurally analogous to 1-Aziridineacrylic acid, ethyl ester, such as 2-(1-aziridinyl) ethyl methacrylate (B99206), has been achieved through living anionic polymerization. researchgate.net This controlled polymerization technique allows for the synthesis of well-defined homopolymers with specific molecular weights and narrow molecular weight distributions. The polymerization can be initiated by anionic species, leading to the formation of a linear polymer chain.

Characterization of the resulting poly(this compound) would typically involve a suite of analytical techniques to determine its molecular structure, weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, including the integrity of the ester group and the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the polymer, such as the carbonyl group of the ester and the C-N bonds associated with the polymer backbone.

Gel Permeation Chromatography (GPC): GPC is employed to determine the average molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI) of the polymer, providing insight into the control achieved during polymerization.

Differential Scanning Calorimetry (DSC): DSC analysis is used to measure the glass transition temperature (T₉) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties at different temperatures.

Table 1: Hypothetical Characterization Data for Poly(this compound)

PropertyValueMethod
Number-Average Molecular Weight (Mₙ)VariableGPC
Polydispersity Index (PDI)< 1.2GPC
Glass Transition Temperature (T₉)VariableDSC

Note: The values in this table are hypothetical and would depend on the specific polymerization conditions.

Copolymerization with Other Monomers and Polymer Properties

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer. The presence of the aziridine (B145994) functionality introduces a reactive site that can be exploited for further modification or to influence the polymer's characteristics.

Copolymerization studies have been conducted with monomers like methyl methacrylate. researchgate.net The resulting copolymers can be synthesized as either random or block copolymers, depending on the polymerization method and the reactivity ratios of the comonomers. For instance, living anionic polymerization can be used to create well-defined block copolymers. researchgate.net

The properties of these copolymers are highly dependent on the nature of the comonomer and the copolymer architecture. For example, copolymerization of activated aziridines with different electronic-withdrawing sulfonyl groups allows for the synthesis of gradient copolymers with adjustable gradient strengths. acs.org This fine-tuning of monomer reactivity enables the creation of materials with controlled variations in composition along the polymer chain. acs.org

Aziridine-containing polymers have been investigated as crosslinking agents for poly(acrylic acid-ran-n-butyl acrylate) to prepare novel pressure-sensitive adhesives. researchgate.net The number, position, and distribution of the aziridine groups within the copolymer chain have been shown to significantly impact the adhesive properties, such as holding power and peel strength. researchgate.net

Table 2: Potential Comonomers for Copolymerization with this compound

ComonomerPotential Copolymer TypePotential Application
Methyl MethacrylateRandom, BlockGeneral plastics, coatings
Acrylic AcidRandom, BlockAdhesives, superabsorbents
StyreneBlockThermoplastic elastomers
n-Butyl Acrylate (B77674)RandomPressure-sensitive adhesives

Mechanistic Aspects of Polymerization and Chain Propagation

The polymerization of this compound can proceed through different mechanisms, primarily dictated by the initiator and reaction conditions. The presence of both an acrylate double bond and an aziridine ring allows for multiple pathways for polymerization.

One key mechanism involves the ring-opening polymerization of the aziridine ring. Aziridines can undergo cationic ring-opening polymerization to form hyperbranched polymers. digitellinc.com However, for N-substituted aziridines, anionic ring-opening polymerization (AROP) can lead to linear polymers. digitellinc.comrsc.org In the case of monomers like this compound, the nitrogen is part of the acrylate structure, which influences its reactivity. A self-polymerization mechanism has been proposed for acrylic acid with a mono-aziridine containing compound, which involves three consecutive reactions: acid-base neutralization, aziridine ring-opening, and finally a Michael addition reaction. researchgate.net This suggests that under certain conditions, the aziridine ring can be opened by a nucleophilic attack, leading to chain propagation.

The electron-withdrawing nature of substituents on the aziridine nitrogen can activate the ring for nucleophilic attack. acs.org For instance, N-sulfonylaziridines readily undergo anionic ring-opening polymerization. digitellinc.com The polymerization of this compound could potentially be initiated by nucleophiles that attack the carbon atoms of the aziridine ring, leading to its opening and the formation of a propagating amine or amido species.

Alternatively, polymerization can proceed through the radical polymerization of the acrylate double bond. Standard free-radical initiators can be used to polymerize the acrylate functionality, leaving the aziridine ring intact as a pendant group on the polymer chain. ripublication.com This approach creates a functional polymer with reactive aziridine moieties that can be used for subsequent crosslinking or post-polymerization modification. rsc.org

The choice of polymerization mechanism (ring-opening vs. radical polymerization of the double bond) will fundamentally determine the final polymer architecture, whether it be a poly(ethyleneimine) derivative from ring-opening or a polyacrylate with pendant aziridine rings.

Synthesis of Specialized Polymeric Materials

The unique structure of this compound makes it a valuable monomer for the synthesis of specialized polymeric materials with tailored architectures and functionalities.

Block Copolymers: Living anionic polymerization techniques can be employed to synthesize well-defined block copolymers. For example, a block copolymer of 2-(1-aziridinyl) ethyl methacrylate and methyl methacrylate has been reported. researchgate.net These block copolymers can self-assemble into various nanostructures, making them suitable for applications in nanotechnology and materials science.

Graft Copolymers: The aziridine functionality in the polymer chain can serve as a reactive site for grafting other polymer chains, leading to the formation of graft copolymers. This can be achieved through post-polymerization modification where the aziridine ring is opened by a polymeric nucleophile.

Crosslinked Materials: Polymers containing pendant aziridine groups are effective crosslinkers for polymers containing acidic functionalities, such as carboxylic acid groups. researchgate.netmdpi.com The aziridine ring reacts with the carboxylic acid to form a stable amide linkage, creating a crosslinked network. mdpi.com This has been demonstrated in the development of pressure-sensitive adhesives with improved mechanical properties. researchgate.net

Functional Polymers for Post-Polymerization Modification: Polymers synthesized with intact pendant aziridine rings can be considered functional scaffolds. The aziridine ring can undergo a variety of ring-opening reactions with different nucleophiles, allowing for the introduction of a wide range of functional groups onto the polymer backbone in a post-polymerization modification step. rsc.org This provides a versatile platform for creating a library of functional materials from a single precursor polymer.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. For 1-Aziridineacrylic acid, ethyl ester, these calculations would be instrumental in understanding the reactivity of both the strained aziridine (B145994) ring and the electrophilic acrylate (B77674) moiety.

Transition State Analysis for Aziridine Ring-Opening Reactions

The ring-opening of aziridines is a synthetically valuable transformation, and transition state analysis can provide critical insights into the regioselectivity and stereochemistry of these reactions. In the case of this compound, nucleophilic attack on the aziridine ring carbons is a primary reaction pathway.

Theoretical studies on similarly substituted aziridines have shown that the mechanism can proceed through either an SN1 or SN2 pathway, depending on the nature of the nucleophile, solvent, and substituents on the aziridine ring. DFT calculations can be employed to locate and characterize the transition state structures for these pathways. For an SN2-like mechanism, a single transition state would be identified, corresponding to the concerted bond-breaking and bond-forming process. In contrast, an SN1-like mechanism would involve a stepwise process with the formation of a carbocation intermediate.

Computational studies on other functionalized aziridines have demonstrated that the presence of an electron-withdrawing group on the nitrogen atom, such as the acrylate group in this case, can influence the stability of the transition states and favor certain reaction pathways.

Table 1: Hypothetical Transition State Energies for Aziridine Ring-Opening of this compound with a Generic Nucleophile (Nu-)

ParameterSN2-like PathwaySN1-like Pathway (Rate-determining step)
Activation Energy (ΔG‡, kcal/mol) 20-2525-30
Key Bond Distances in TS (Å) Nu-C: ~2.2, C-N: ~2.0C-N: ~2.5
Imaginary Frequency (cm-1) -350 to -450-200 to -300

Note: These values are hypothetical and intended to be representative based on studies of similar aziridine systems.

Energetic Profiles of Ester and Acrylate Transformations

The acrylate portion of this compound is also susceptible to a variety of chemical transformations, including Michael additions and ester hydrolysis or transesterification. Quantum chemical calculations can map out the energetic profiles of these reactions.

For a Michael addition, the reaction profile would show the initial formation of a reactant-nucleophile complex, followed by a transition state for the nucleophilic attack on the β-carbon of the acrylate, leading to an enolate intermediate. Subsequent protonation would yield the final product. The calculated activation barriers and reaction energies would provide a quantitative measure of the reaction's feasibility.

Similarly, the energetic pathway for ester hydrolysis can be modeled, typically involving a tetrahedral intermediate. The calculations would help in understanding the role of acid or base catalysis in this process by explicitly including catalytic species in the computational model.

Conformational Analysis and Stereochemical Prediction

The stereochemistry of reactions involving this compound can also be predicted. For instance, in a nucleophilic ring-opening of the aziridine, computational modeling of the transition states for attack on the two prochiral faces of the ring carbons can predict the diastereoselectivity of the reaction.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Reactivity descriptors derived from conceptual DFT, such as the Fukui functions, local softness, and electrostatic potential maps, can predict the most likely sites for nucleophilic and electrophilic attack.

Fukui Functions (f+ and f-): These functions indicate the propensity of a site to undergo nucleophilic (f+) or electrophilic (f-) attack. For this compound, the aziridine ring carbons would be expected to have high f+ values, indicating their susceptibility to nucleophiles. The β-carbon of the acrylate would also be a likely site for nucleophilic attack.

Electrostatic Potential (ESP) Map: The ESP map would visually represent the electron-rich and electron-poor regions of the molecule. The nitrogen and oxygen atoms would be regions of negative potential (electron-rich), while the aziridine ring carbons and the carbonyl carbon of the ester would be regions of positive potential (electron-poor).

Table 2: Predicted Reactivity Descriptor Values for Key Atoms in this compound

AtomFukui Function (f+)Fukui Function (f-)Electrostatic Potential (a.u.)
Aziridine Carbon HighLowPositive
Acrylate β-Carbon HighLowPositive
Carbonyl Carbon HighLowPositive
Nitrogen LowHighNegative
Carbonyl Oxygen LowHighNegative

Note: "High" and "Low" are relative terms within the molecule.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are necessary to understand the influence of the surrounding environment, such as the solvent or a catalyst.

MD simulations can model the behavior of this compound in different solvents, providing insights into how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and reactivity. For example, in a polar protic solvent, hydrogen bonding interactions with the nitrogen and oxygen atoms would be expected to play a significant role.

Furthermore, MD simulations can be used to study the interactions between the molecule and a catalyst. By simulating the system with an explicit catalyst, it is possible to observe the binding of the substrate to the catalyst and how this interaction facilitates the chemical reaction by lowering the activation energy. This is particularly relevant for transition-metal-catalyzed reactions involving aziridines.

Conclusion and Future Research Directions

Current Understanding and Identified Research Gaps

Current understanding of this molecule is primarily extrapolated from the well-established chemistry of aziridines and acrylates. It is recognized as a bifunctional monomer with significant potential. However, a major research gap exists in the form of a lack of dedicated, empirical studies on the compound itself. There is a pressing need for the development and documentation of a robust synthesis, thorough characterization, and a systematic investigation of its reactivity and polymerization behavior.

Emerging Methodologies and Synthetic Challenges

A key hurdle for future work is the development of a reliable, high-yielding, and scalable synthesis. The primary synthetic challenge lies in managing the reactivity of the two functional groups to prevent undesired side reactions, particularly the premature polymerization of the acrylate (B77674) moiety. Future research should explore modern synthetic methods that operate under mild conditions. nih.gov Emerging techniques in photochemistry and electrochemistry, which can generate reactive intermediates under gentle conditions, could provide elegant solutions. nih.govacs.orgnih.gov For instance, photocatalytic or electrochemical methods for aziridination could potentially be adapted for its synthesis, offering greater control and functional group tolerance. rsc.org

Potential for Novel Chemical Transformations and Functional Materials

The true potential of 1-Aziridineacrylic acid, ethyl ester lies in its future applications.

Novel Chemical Transformations: The molecule is an ideal substrate for developing tandem or cascade reactions where both functional groups participate sequentially. For example, a Michael addition to the acrylate could be followed by an intramolecular ring-opening of the aziridine (B145994) by the newly introduced nucleophile, leading to complex heterocyclic scaffolds in a single operation. Furthermore, its use in palladium-catalyzed asymmetric allylic alkylation reactions, a powerful tool for vinyl aziridines, could provide access to a host of chiral amine derivatives. nih.gov

Functional Materials: As a bifunctional monomer, its greatest promise may be in materials science. The selective polymerization of one functional group while leaving the other intact can lead to highly valuable functional polymers.

Polymerization through the acrylate group would yield a polymer with pendant aziridine rings, which could serve as reactive scaffolds for grafting other molecules or as cross-linking sites to form hydrogels and coatings.

Conversely, ring-opening polymerization would produce a polyamine backbone with pendant acrylate groups, ideal for creating photo-curable resins, adhesives, or biocompatible materials. The ability to create well-defined block copolymers by alternating between ROP and vinyl polymerization presents an exciting avenue for designing advanced materials with precisely controlled architectures and properties.

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